molecular formula C9H6ClN3O2 B1414751 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 113934-32-0

1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1414751
CAS No.: 113934-32-0
M. Wt: 223.61 g/mol
InChI Key: OVGSNJOPTZYJNZ-UHFFFAOYSA-N
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Description

Historical Context and Development of Triazole Chemistry

The foundation of triazole chemistry traces back to the pioneering work of German chemist Bladin in 1885, who first coined the term "triazole" to describe the five-membered three nitrogen-containing heterocyclic aromatic ring system with molecular formula C₂H₃N₃. This initial discovery marked the beginning of a chemical field that would eventually evolve into one of the most significant areas of heterocyclic chemistry. The systematic development of triazole chemistry accelerated significantly in the early twentieth century when Otto Dimroth and Gustav Fester achieved the first synthesis of 1H-1,2,3-triazole in 1910 by heating a solution of hydrazoic acid and acetylene at 100 degrees Celsius for 70 hours. This groundbreaking work established the fundamental synthetic approaches that would influence triazole chemistry for decades to come.

The evolution of triazole chemistry gained momentum with the discovery of antifungal activities of azole derivatives in 1944 by Woolley, which led to the development of clinically important compounds such as fluconazole, itraconazole, voriconazole, and posaconazole. These discoveries demonstrated the practical significance of triazole compounds beyond academic research, establishing them as valuable pharmaceutical intermediates. The establishment of several facile and convenient synthetic techniques, combined with the versatile interaction of triazoles with biological systems, accelerated research in this field throughout the latter half of the twentieth century. The development of click chemistry methodologies, particularly the copper-catalyzed azide-alkyne cycloaddition reaction proposed by Sharpless, revolutionized triazole synthesis by enabling high-yield production of 1,2,3-triazoles under mild conditions.

Modern triazole chemistry has expanded far beyond its initial applications, encompassing diverse fields including organocatalysis, agrochemicals, and materials science. The recognition that triazole-type ring structures can coordinate with heme iron of cytochrome P450 enzymes has opened new avenues for drug design and development. Contemporary research continues to build upon these historical foundations, with ongoing investigations into novel synthetic methodologies, reaction mechanisms, and applications that extend the utility of triazole compounds in various scientific disciplines.

Position of this compound within the Triazole Family

The triazole family encompasses two primary structural isomers: 1,2,3-triazole and 1,2,4-triazole, each representing distinct arrangements of nitrogen atoms within the five-membered heterocyclic ring. Within this classification system, this compound belongs to the 1,2,3-triazole subfamily, characterized by the specific positioning of three nitrogen atoms at positions 1, 2, and 3 of the ring structure. This particular arrangement creates a unique electronic environment that distinguishes it from the alternative 1,2,4-triazole isomers, resulting in different chemical reactivity patterns and biological activities.

The basic skeleton of triazoles comprises a five-membered heterocyclic ring consisting of two carbon atoms and three nitrogen atoms, with all atoms existing in sp² hybridized states within a planar configuration. The presence of six pi electrons delocalized around the ring generates the characteristic aromatic character that defines triazole stability and reactivity. The compound under examination represents a substituted variant of the parent 1,2,3-triazole structure, featuring a 4-chlorophenyl substituent at the N1 position and a carboxylic acid functional group at the C4 position. This specific substitution pattern places it within the category of N-aryl triazole carboxylic acids, a subclass that has gained significant attention for its synthetic accessibility and chemical versatility.

Compound Classification Structural Features Molecular Formula Key Characteristics
Parent 1,2,3-Triazole Unsubstituted five-membered ring C₂H₃N₃ Basic aromatic heterocycle
This compound N1-aryl, C4-carboxylic acid substitution C₉H₆ClN₃O₂ Functionalized derivative
Related 1,2,4-Triazole isomers Alternative nitrogen positioning C₂H₃N₃ Different electronic properties

The presence of the carboxylic acid functionality at the 4-position significantly influences the compound's chemical properties, introducing both hydrogen bonding capability and ionizable characteristics that affect solubility, reactivity, and potential biological interactions. The 4-chlorophenyl substituent contributes additional electronic effects through the electron-withdrawing chlorine atom, modifying the electron density distribution within the triazole ring system. Comparative analysis with related compounds such as 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid reveals the impact of additional substitution patterns on molecular properties and synthetic accessibility.

Significance in Chemical Research and Academic Literature

The significance of this compound in chemical research stems from its representative nature as a model compound for understanding structure-activity relationships within the triazole family. Academic literature has extensively documented the importance of triazole-containing compounds in medicinal chemistry, where they serve as bioisosteres for imidazoles and various carboxylic acid derivatives. This particular compound exemplifies the versatility of triazole chemistry in creating diverse molecular scaffolds that can accommodate a broad range of substituents around the core structure, facilitating the construction of novel bioactive molecules.

Research investigations have demonstrated that 1,2,3-triazole derivatives, including carboxylic acid functionalized variants, exhibit significant potential as pharmacophores capable of interacting with specific biological targets. The compound's structural features make it an ideal candidate for studying the fundamental principles governing triazole chemistry, including tautomerization behavior, electronic properties, and coordination chemistry. Studies have shown that triazole compounds can exist in multiple tautomeric forms, with the 2H-1,2,3-triazole tautomer being the major form in aqueous solution. This tautomeric behavior has important implications for understanding the compound's reactivity patterns and potential biological activities.

The academic literature has highlighted the role of substituted 1,2,3-triazoles as versatile ligands for coordination chemistry applications, with phenyl-triazole derivatives demonstrating particular utility as cyclometalating ligands with different chelation modes. The presence of the carboxylic acid functionality in this compound provides additional coordination sites that can participate in metal binding, expanding its potential applications in materials science and catalysis. Research has also focused on the synthetic accessibility of such compounds through established methodologies such as click chemistry, making them valuable targets for investigating novel synthetic strategies and reaction mechanisms.

Crystallographic studies of related amino acid derivatives have provided insights into the conformational preferences and hydrogen bonding patterns that characterize triazole carboxylic acids. These structural investigations reveal that compounds of this type can adopt various conformations depending on substitution patterns and environmental conditions, with implications for their chemical and biological properties. The compound serves as a representative example for understanding how electronic effects, steric considerations, and hydrogen bonding interactions combine to determine the overall behavior of triazole-based chemical systems.

Overview of Current Research Landscape

The contemporary research landscape surrounding this compound and related compounds reflects the ongoing interest in developing improved synthetic methodologies and exploring novel applications for triazole chemistry. Current investigations focus heavily on developing safe, efficient, and environmentally friendly synthetic routes that can provide reliable access to these compounds for further research and potential commercial applications. Recent work has emphasized the development of water-based synthetic processes using inexpensive raw materials, representing a significant advancement toward sustainable triazole chemistry.

Modern synthetic approaches have evolved to incorporate continuous flow processes that transform heterogeneous batch reactions into homogeneous streamlined systems, significantly reducing reaction times and improving safety profiles. These technological advances have particular relevance for the preparation of triazole carboxylic acids, where traditional synthetic methods often require harsh conditions or lengthy reaction times. The development of efficient three-step end-to-end continuous processes has demonstrated the potential for rapid and stable supply of triazole intermediates for downstream product development, including applications in pharmaceutical and materials science research.

Research Focus Area Current Developments Key Methodologies Future Directions
Synthetic Methodology Continuous flow processes Water-based synthesis, Click chemistry Green chemistry optimization
Structural Studies Crystallographic analysis X-ray diffraction, NMR spectroscopy Advanced characterization techniques
Applications Research Coordination chemistry Metal complex formation Novel materials development
Mechanism Investigation Tautomerization studies Computational modeling Electronic structure analysis

Current research efforts also encompass detailed mechanistic studies aimed at understanding the fundamental chemical processes that govern triazole formation and reactivity. These investigations employ advanced computational modeling techniques combined with experimental validation to elucidate reaction pathways and optimize synthetic conditions. The development of new catalytic systems and reaction conditions continues to expand the scope of accessible triazole derivatives, with particular emphasis on achieving high selectivity and yield under mild reaction conditions.

The research landscape also includes extensive studies on the coordination chemistry of triazole compounds, exploring their potential as ligands for metal complexes with applications in catalysis and materials science. Recent work has demonstrated the versatility of phenyl-triazole derivatives as cyclometalating ligands, opening new possibilities for the development of functional materials with tailored properties. The ongoing research emphasizes the importance of understanding structure-property relationships to guide the design of next-generation triazole-based systems with enhanced performance characteristics and broader application potential.

Properties

IUPAC Name

1-(4-chlorophenyl)triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN3O2/c10-6-1-3-7(4-2-6)13-5-8(9(14)15)11-12-13/h1-5H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVGSNJOPTZYJNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=C(N=N2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113934-32-0
Record name 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid
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Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the most common method for synthesizing triazoles, including 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid. This reaction involves the cycloaddition of an azide with an alkyne in the presence of a copper catalyst.

Synthesis Protocol:

  • Starting Materials: 4-Chlorophenyl azide and propiolic acid.
  • Catalyst: Copper(I) catalyst, often in the form of CuI or CuSO4 with sodium ascorbate as a reducing agent.
  • Solvent: Typically a mixture of water and an organic solvent like ethanol or tert-butanol.
  • Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures (up to 50°C) for several hours or overnight.

Example Synthesis:
A mixture of 4-chlorophenyl azide (30 mmol) and propiolic acid (30 mmol) is dissolved in a solvent mixture (e.g., tert-butanol:water, 2:1). Copper(I) catalyst (e.g., CuI) and a base (e.g., triethylamine) are added. The reaction mixture is stirred overnight at room temperature. After cooling, the product is precipitated with water, filtered, and washed with diethyl ether.

Other Synthesis Routes

While CuAAC is the primary method, other routes involve the use of different catalysts or conditions to improve yields or selectivity. For instance, silver salts can be used as catalysts in some cases, offering alternative reaction conditions.

Analytical Data

The synthesized compound is typically characterized using various analytical techniques:

  • FT-IR Spectroscopy: Shows absorption bands corresponding to the carboxylic acid group (around 3400-2400 cm^-1), aromatic C-H (around 3000 cm^-1), and the triazole ring (around 1600-1400 cm^-1).
  • 1H-NMR Spectroscopy: Reveals signals for the aromatic protons and the triazole proton.
  • Mass Spectrometry: Confirms the molecular weight of the compound.

Example Analytical Data:

  • FT-IR (KBr disc, cm^-1): 3475-2400 (OH, COOH), 3028 (CH-aromatic), 2930 (CH-aliphatic), 1695 (C=O), 1614 (C=C, triazole), 1585 (C=C, Ar), 1402 (N=N).
  • 1H-NMR (DMSO-d6, δ): 7-8.3 (m, 4H, Ar-H), 8.9 (s, 1H, C=CH, triazole ring).
  • HPMS-EI+ (m/z): Calc. for C9H6N3O2Cl = 268.0, Found = 267.0.

Research Findings and Applications

This compound is a versatile intermediate in organic synthesis. It can be used to prepare various derivatives with potential biological activities, such as antimicrobial or antitumor properties. The compound's structure allows for easy modification, making it a valuable building block in medicinal chemistry.

Biological Activity

Triazole derivatives have shown promise in combating bacterial resistance due to their unique mechanism of action. For example, triazole-based compounds have been studied for their antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Materials Science Applications

In addition to biological applications, triazoles are used in materials science due to their stability and versatility. They can be incorporated into polymers or used as ligands in coordination chemistry.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The triazole ring can undergo nucleophilic substitution reactions, particularly at the 4-position.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

    Coupling Reactions: The carboxylic acid group can participate in coupling reactions to form amides, esters, and other derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

    Amides and Esters: Formed through coupling reactions with amines or alcohols.

    Substituted Triazoles: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

Medicinal Chemistry

1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid has been investigated for its potential as a therapeutic agent. Its structural features allow it to interact with biological targets effectively.

Case Study: Antimicrobial Activity
Research has demonstrated that triazole derivatives exhibit significant antimicrobial properties. A study focused on the synthesis of various triazole compounds, including this compound, showed promising results against a range of bacterial strains. The mechanism of action is believed to involve the inhibition of key enzymes in microbial metabolism .

Agrochemicals

The compound has shown potential as a fungicide due to its ability to disrupt fungal cell division and growth.

Case Study: Fungicidal Properties
In agricultural studies, this compound was tested against common plant pathogens. Results indicated that it effectively reduced fungal infections in crops, suggesting its viability as an eco-friendly agricultural treatment option .

Materials Science

The compound is also being explored for its applications in materials science, particularly in the development of new polymers and coatings.

Case Study: Polymer Synthesis
Research has demonstrated that incorporating triazole structures can enhance the thermal stability and mechanical properties of polymers. A study on polymer composites highlighted how the addition of this compound improved the overall performance of the material under stress .

Data Table: Summary of Applications

Field Application Findings
Medicinal ChemistryAntimicrobial ActivityEffective against various bacterial strains; inhibits key metabolic enzymes
AgrochemicalsFungicidal PropertiesReduces fungal infections in crops; potential eco-friendly treatment
Materials SciencePolymer SynthesisEnhances thermal stability and mechanical properties of polymers

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid depends on its specific application:

    Biological Activity: In medicinal chemistry, the compound may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects.

    Herbicidal Activity: In agrochemicals, it may inhibit key enzymes in plant metabolic pathways, leading to plant growth inhibition.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C$9$H$6$ClN$3$O$2$
  • Molecular Weight : 239.62 g/mol (calculated) .
  • CAS Number : 1017456-61-9 .
  • Purity : ≥97% (commercial sources) .

For example, 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid is synthesized by reacting 2-aminophenyl azide with propiolic acid using CuSO$_4$ and sodium ascorbate . Similar methods likely apply to the target compound.

Applications: Triazole-carboxylic acids are versatile intermediates in drug discovery. Related analogs show antibacterial , antifungal, and kinase inhibitory properties .

Structural Analogues and Substituent Effects

Table 1: Substituent Variations and Key Properties
Compound Name Substituent (Position 1) Additional Features Molecular Weight (g/mol) Key Properties/Applications References
1-(4-Chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid 4-Chlorophenyl None 239.62 Intermediate for drug synthesis
1-(2-Aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid 2-Aminophenyl Amino group at ortho position 219.20 Antibacterial (Gram±, Vibrio cholerae)
1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid 4-Ethoxyphenyl Formyl group at position 5 291.26 Tautomerism (20% cyclic hemiacetal)
1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid 2,6-Difluorobenzyl Fluorine atoms at ortho positions 269.19 Antimicrobial peptide component
1-(4-Methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid 4-Methylphenyl Methyl group at position 5 233.25 Precursor for carboxamide derivatives
Key Observations:
  • Electronic Effects : The electron-withdrawing 4-chlorophenyl group increases acidity of the carboxylic acid compared to electron-donating groups (e.g., 4-methylphenyl) .
  • Biological Activity: The 2-aminophenyl derivative exhibits broad-spectrum antibacterial activity due to the ortho-amino group, which enhances hydrogen bonding with microbial targets .
  • Tautomerism : The 5-formyl derivative (4-ethoxyphenyl) undergoes ring-chain tautomerism, forming a cyclic hemiacetal in solution, which impacts reactivity and solubility .
Key Observations:
  • Click chemistry is the most common method for synthesizing triazole-carboxylic acids, offering high regioselectivity and moderate-to-good yields .
  • Post-functionalization (e.g., ester hydrolysis, amide coupling) is frequently employed to diversify applications .

Biological Activity

1-(4-Chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on current research findings.

  • Molecular Formula : C₁₁H₈ClN₃O₄
  • Molecular Weight : 273.65 g/mol
  • Melting Point : 188–189 °C

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. For example, it can be synthesized from the reaction of 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid with sodium hydroxide in ethanol .

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound has been studied for its effectiveness against various bacterial strains and fungi. For instance, studies have shown that derivatives of triazole can act as xanthine oxidase inhibitors and possess antibacterial and antitubercular activities .

Anticancer Properties

The triazole ring structure is recognized for its potential as a scaffold in the development of anticancer agents. Compounds containing this structure have demonstrated low multidrug resistance and high bioavailability, making them suitable candidates for anticancer drug development . In vitro studies have indicated that certain derivatives exhibit cytotoxic effects against cancer cell lines.

Anti-inflammatory Effects

In vivo studies have highlighted the anti-inflammatory properties of this compound. Compounds derived from this structure have shown promising results in reducing inflammation in experimental models .

Case Studies and Research Findings

StudyFindings
El-Hiti et al. (2018)Synthesized sodium salt of 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid; demonstrated antibacterial activity .
Zhang et al. (2017)Identified that triazole derivatives can inhibit xanthine oxidase effectively .
Kamal et al. (2013)Reported antitubercular activity of related triazole compounds .
Recent StudiesIndicated significant cytotoxicity against various cancer cell lines; potential for further development as anticancer agents .

The biological activity of this compound is attributed to its ability to interact with various biological targets. The nitrogen atoms in the triazole ring facilitate enzyme-inhibitor interactions, which are crucial in modulating biochemical pathways associated with diseases such as cancer and infections .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), starting from 4-chlorophenyl azide and propiolic acid derivatives. Key variables include catalyst loading (e.g., CuI vs. CuSO₄/sodium ascorbate), solvent polarity (DMF or THF), and temperature (60–80°C). Evidence from analogous triazole syntheses suggests that microwave-assisted methods reduce reaction times and improve regioselectivity . Post-reaction purification via acid-base extraction or column chromatography is critical to isolate the carboxylic acid functionality.

Q. How can spectroscopic and crystallographic techniques validate the structure of this compound?

  • Methodological Answer :

  • NMR : The ¹H NMR spectrum should show a singlet for the triazole proton (δ 8.1–8.3 ppm) and aromatic protons from the 4-chlorophenyl group (δ 7.4–7.6 ppm). The carboxylic acid proton may appear as a broad peak (δ ~12 ppm) in DMSO-d₆ .
  • XRD : Single-crystal X-ray diffraction (as in ) confirms bond lengths and angles. For example, the triazole ring should exhibit planar geometry with C–N bond lengths of ~1.31–1.34 Å, consistent with aromatic character .

Advanced Research Questions

Q. What computational strategies predict the reactivity and electronic properties of this triazole-carboxylic acid hybrid?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model frontier molecular orbitals (FMOs) to predict sites for electrophilic/nucleophilic attack. Solvent effects (e.g., polarizable continuum models) refine reactivity predictions. highlights reaction path searches using quantum chemical calculations to optimize experimental conditions, such as identifying transition states for cyclization steps .

Q. How does substitution at the triazole ring (e.g., 4-carboxylic acid vs. 4-carboxamide) modulate biological activity?

  • Methodological Answer : Comparative SAR studies with analogs (e.g., and ) reveal that the carboxylic acid group enhances hydrogen-bonding interactions with target proteins (e.g., enzyme active sites). In vitro assays (e.g., enzyme inhibition or antimicrobial tests) should pair with molecular docking (AutoDock Vina) to quantify binding affinities. For instance, replacing the carboxylic acid with a methyl ester reduces polarity, potentially altering membrane permeability .

Q. How can contradictions in reported biological data (e.g., varying IC₅₀ values) be resolved?

  • Methodological Answer :

  • Source Analysis : Compare assay conditions (e.g., cell lines, pH, incubation time). For example, cytotoxicity in cancer cells may vary due to differences in efflux pump expression.
  • Structural Analogues : Use derivatives (e.g., ’s pyrrole-carboxylic acid) as controls to isolate the triazole’s contribution.
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to datasets from multiple studies, accounting for variables like purity (>95% by HPLC, per ’s quality warnings) .

Experimental Design & Data Analysis

Q. What strategies minimize side reactions during functionalization of the triazole ring?

  • Methodological Answer :

  • Protection/Deprotection : Temporarily protect the carboxylic acid as a methyl ester using SOCl₂/MeOH, enabling selective modification of the triazole N-1 position.
  • Catalyst Screening : Test Pd/Cu bimetallic systems for cross-coupling reactions (e.g., Suzuki-Miyaura), as seen in ’s palladium-catalyzed syntheses .
  • In Situ Monitoring : Use FT-IR or LC-MS to detect intermediates and adjust reaction parameters in real time.

Q. How can researchers design a robust protocol for scaling up synthesis without compromising purity?

  • Methodological Answer :

  • Batch vs. Flow Chemistry : Flow reactors (e.g., microfluidic systems) improve heat/mass transfer for exothermic steps like azide formation.
  • Quality Control : Implement inline PAT (Process Analytical Technology) tools, such as Raman spectroscopy, to monitor crystallinity and polymorphic transitions (critical for reproducibility, as in ’s crystal structure data) .

Cross-Disciplinary Applications

Q. What methodologies enable the integration of this compound into metal-organic frameworks (MOFs) for catalytic applications?

  • Methodological Answer : The carboxylic acid group can coordinate to metal nodes (e.g., Zn²⁺ or Cu²⁺). Solvothermal synthesis in DMF at 100–120°C promotes framework assembly. PXRD and BET surface area analysis validate MOF porosity. ’s focus on heterocyclic building blocks supports this application .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid

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